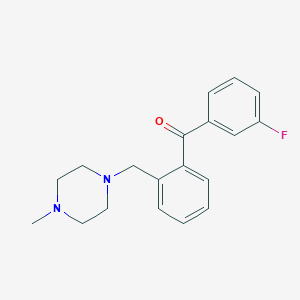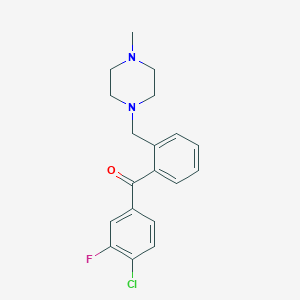
3',4'-Difluoro-3-(2-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reported the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol through the reaction of phenol with hexafluoroacetone . Additionally, the synthesis of 3-fluoro-4-hydroxycoumarin was achieved by treating o-hydroxy-2,3,3,3-tetrafluoropropiophenone with potassium hydroxide or methanolic sodium methoxide . These studies demonstrate various methods for synthesizing fluorinated aromatic compounds, which are valuable for the development of materials with unique properties.
Molecular Structure Analysis
The molecular structure of fluorinated compounds has been a subject of investigation. For example, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . The study of 2-arylseleno-1,3-dithianes also provided insights into the conformational preferences of such molecules, with the arylseleno moiety adopting an axial orientation . These analyses are crucial for understanding the relationship between structure and function in fluorinated compounds.
Chemical Reactions Analysis
The reactivity of fluorinated compounds has been explored in various chemical reactions. The synthesis of a series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea is one such example . Another study focused on the stepwise preparation of all-cis 1,3,4-trifluoro-2-phenylcyclohexane, avoiding a phenonium intermediate, which highlighted the complexity of reactions involving fluorinated intermediates . These studies contribute to the broader understanding of how fluorinated compounds behave in synthetic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structures. The fluorinated polyimides derived from the novel diamine mentioned earlier exhibited good solubility in polar organic solvents and outstanding mechanical properties, along with high thermal stability . The crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol revealed strong intermolecular hydrogen bonds, which could influence the material's properties . Understanding these properties is essential for the application of fluorinated compounds in various industries.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Pyrimidinones : A study by Bonacorso et al. (2003) discusses the synthesis of a series of pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, a chemical structure related to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, with urea. This synthesis highlights the potential for creating novel chemical compounds with varied functional groups (Bonacorso et al., 2003).
Crystal and Molecular Structure Analysis : A study by Allen et al. (1971) examined the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, which offers insights into the stereochemistry and molecular arrangement of compounds structurally similar to this compound (Allen et al., 1971).
Novel Copolymers Synthesis : Research by Savittieri et al. (2022) on the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 3,4-difluoro variants, demonstrates the application of this compound in polymer science (Savittieri et al., 2022).
Optical and Electronic Properties
- Nonlinear Optical Properties : A study by Mary et al. (2014) on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a compound structurally related to this compound, explored its potential in nonlinear optical (NLO) applications. This suggests a possible avenue for researching the NLO properties of this compound (Mary et al., 2014).
Synthesis of Novel Compounds
- Synthesis of Difluoromethylated Compounds : Qin et al. (2005) developed a strategy for synthesizing [difluoro(phenylseleno)methyl]trimethylsilane, which could be used as a nucleophilic difluoromethylating reagent. This research opens the possibility for using similar methods with this compound to create new difluoromethylated compounds (Qin et al., 2005).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHYNFUFHNOMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644046 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-11-9 |
Source


|
| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

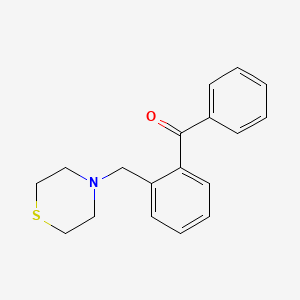
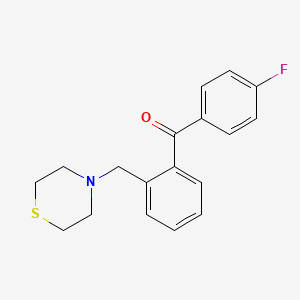
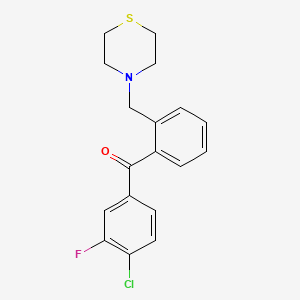
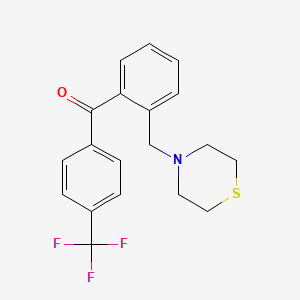

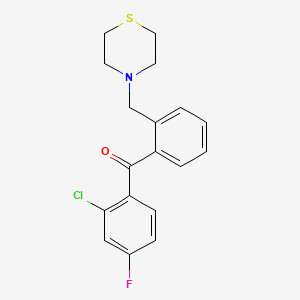
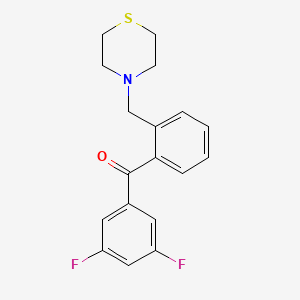
![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)
![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)
![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)
![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)
